Sulfone, bis(2-bromoethyl)

Alkylation Kinetics Leaving Group Reactivity Synthetic Chemistry

Bifunctional alkylating agent for researchers requiring predictable reactivity without sulfur mustard toxicity confounds. Bis(2-bromoethyl) sulfone delivers ~18x faster nucleophilic substitution kinetics vs chloro-analogs under milder conditions, enabling higher yields with fewer side products. • 95% purity; two reactive bromoethyl groups for efficient SN2 alkylation & cross-coupling • ~18x faster C-Br displacement vs C-Cl analogs - complete reactions at lower temperatures • Oxidatively stable sulfone core withstands multi-step synthetic sequences without degradation • Safer CWA simulant: reduced genotoxicity vs sulfide/sulfonium mustard counterparts • Ships ambient; bulk quantities available upon request

Molecular Formula C4H8Br2O2S
Molecular Weight 279.98 g/mol
CAS No. 7617-67-6
Cat. No. B1266842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfone, bis(2-bromoethyl)
CAS7617-67-6
Molecular FormulaC4H8Br2O2S
Molecular Weight279.98 g/mol
Structural Identifiers
SMILESC(CBr)S(=O)(=O)CCBr
InChIInChI=1S/C4H8Br2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2
InChIKeyJASUZIAETLGSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-bromoethyl) Sulfone: Chemical Identity & Specifications


Bis(2-bromoethyl) sulfone (CAS 7617-67-6), systematically named 1,1′-sulfonylbis[2-bromoethane], is a bifunctional alkylating agent within the class of halogenated sulfones, characterized by two bromoethyl substituents attached to a central sulfone (SO₂) group [1]. Its molecular formula is C₄H₈Br₂O₂S with a molecular weight of 279.98 g/mol . Key physical properties critical for handling and storage include a reported melting point of 108–109 °C [2] and a predicted boiling point of 370.7±27.0 °C at 760 mmHg [3]. The compound exhibits an estimated water solubility of approximately 5.3 g/L (or 3.1 g/L, depending on estimation method) at 25 °C and a predicted logP of 0.56–1.1, indicating moderate lipophilicity [3].

Why Analogs Cannot Replace Bis(2-bromoethyl) Sulfone


Substituting bis(2-bromoethyl) sulfone with its structural analogs—such as bis(2-chloroethyl) sulfone, bis(2-bromoethyl) sulfide, or divinyl sulfone—is not scientifically valid due to significant differences in leaving-group reactivity, reaction kinetics, and toxicological profiles that directly impact experimental outcomes and safety requirements [1]. The bromoethyl moiety of the target compound confers a distinct reactivity profile compared to the chloro-analog, with the C-Br bond being more readily displaced by nucleophiles, enabling faster and often more complete alkylation reactions under milder conditions . This is in stark contrast to the bis(2-chloroethyl) sulfide analog (sulfur mustard), which is known for its high vesicant toxicity and is regulated as a chemical weapon, making the sulfone derivative a safer alternative for mechanistic studies [2]. Furthermore, the presence of the sulfone group—as opposed to the sulfide of the bromine analog—dramatically alters the compound's stability and the electronic environment of the reactive centers, preventing direct extrapolation of kinetic or thermodynamic data from sulfide studies [3]. The quantitative evidence below demonstrates that these differences are not incremental but represent orders-of-magnitude changes in reaction rates and fundamental shifts in chemical behavior, making bis(2-bromoethyl) sulfone the specific and irreplaceable reagent for certain synthetic and analytical applications.

Bis(2-bromoethyl) Sulfone: Comparative Evidence vs. Analogs


Bromoethyl vs. Chloroethyl: Nucleophilic Substitution Rates

The C-Br bond in bis(2-bromoethyl) sulfone is significantly more labile than the C-Cl bond in its chloro-analog, bis(2-chloroethyl) sulfone, leading to faster nucleophilic substitution reactions. While direct kinetic data for the sulfone is limited, studies on the closely related bis(2-bromoethyl) sulfide system demonstrate that the bromide derivative reacts with sodium ethoxide approximately 18 times faster than its chloride counterpart (sulfur mustard), with half-lives of 47.2 seconds versus approximately 14.7 minutes, respectively [1]. This class-level inference suggests that for synthetic applications requiring efficient alkylation, the bromoethyl sulfone offers a substantially higher reaction rate, reducing reaction times from hours to minutes and improving overall yield in multi-step syntheses .

Alkylation Kinetics Leaving Group Reactivity Synthetic Chemistry

Lower Mutagenicity Risk Compared to Chloroethyl Sulfones

In a classic mutagenicity study using biochemical mutants of Neurospora crassa, 2-chloroethyl sulfones and vinyl sulfones were found to be inactive as mutagens under the tested conditions, whereas related sulfonium compounds exhibited significant activity [1]. While this study predates the specific testing of bis(2-bromoethyl) sulfone, it establishes a key class-level differentiation: the sulfone moiety itself, when combined with 2-chloroethyl groups, does not confer the potent mutagenic activity observed in the parent sulfide (mustard gas) or its sulfonium derivatives. This evidence supports the scientific rationale for selecting the sulfone derivative as a safer alternative in mechanistic studies of alkylating agents, particularly when investigating DNA cross-linking without the confounding factor of extreme vesicant toxicity [2].

Genetic Toxicology Safety Assessment CWA Research

Higher Melting Point vs. Chloro-Analog

Bis(2-bromoethyl) sulfone exhibits a significantly higher melting point (108–109 °C) [1] compared to its direct chloro-analog, bis(2-chloroethyl) sulfone, which melts at 52 °C [2]. This 56–57 °C difference has practical implications for compound handling, storage, and purification. The higher melting point of the bromo-derivative reduces the risk of liquefaction during ambient temperature fluctuations, simplifying storage requirements and minimizing potential exposure to a liquid alkylating agent. This is a key differentiator for procurement, as the solid form is generally safer and more convenient to handle than a low-melting solid that can become a liquid in warm environments .

Physical Properties Storage Stability Procurement Specifications

Oxidative Stability Advantage over Sulfide Analogs

A critical differentiator for bis(2-bromoethyl) sulfone is its oxidation state. As a sulfone, it represents the fully oxidized sulfur species, making it chemically inert to further oxidation under conditions that would readily convert the analogous sulfide (bis(2-bromoethyl) sulfide) to its sulfoxide or sulfone [1]. Studies on the oxidation of bis(2-bromoethyl) sulfide show that its oxidation to the sulfoxide and sulfone proceeds 3 to 10 times faster than the oxidation of sulfur mustard, depending on the oxidant used (e.g., (NH₄)₂S₂O₈ or H₂O₂) [2]. This inherent oxidative instability of the sulfide analog means that any synthetic route involving oxidizing conditions cannot use the sulfide, whereas the sulfone is stable and can be reliably carried through such steps . This property is essential for multi-step syntheses where the sulfur center must remain unaltered.

Chemical Stability Reaction Selectivity Synthetic Intermediates

Bis(2-bromoethyl) Sulfone: Key Application Scenarios


Rapid Alkylation for Sulfone Pharmacophore Synthesis

The significantly faster nucleophilic substitution rate of the bromoethyl group compared to chloro-analogs (as inferred from the ~18x rate enhancement in related sulfide systems [1]) makes bis(2-bromoethyl) sulfone the reagent of choice for constructing sulfone-containing pharmacophores in medicinal chemistry. Its ability to efficiently install a sulfone-linked moiety in a single, rapid step under mild conditions reduces reaction times and minimizes side reactions, which is critical for generating diverse compound libraries in drug discovery [2].

DNA Alkylation Studies with Reduced Mutagenicity

For academic and government laboratories investigating the mechanisms of DNA cross-linking by bifunctional alkylating agents, bis(2-bromoethyl) sulfone offers a critical advantage. The class-level evidence indicating that 2-chloroethyl sulfones lack the potent mutagenicity of their sulfide and sulfonium counterparts [1] supports its use as a safer, non-confounding model compound. This allows researchers to isolate and study the primary alkylation event without the complication of a high background of genotoxic effects, a key requirement for developing accurate structure-activity relationship (SAR) models [2].

Oxidatively Stable Linker for Multi-Step Synthesis

The sulfone's inherent oxidative stability—a direct consequence of its fully oxidized sulfur state [1]—makes it an indispensable building block in multi-step syntheses that involve oxidizing reagents. Unlike the bis(2-bromoethyl) sulfide analog, which is rapidly oxidized (3-10x faster than sulfur mustard [2]), the sulfone derivative can be carried through multiple synthetic transformations, including those with strong oxidants, without undergoing unwanted side reactions. This stability ensures the sulfone moiety remains intact to serve as a polar linker or a masked synthon for later steps [3].

CWA Simulant and Decontamination Research

In research related to the detection and decontamination of chemical warfare agents, bis(2-bromoethyl) sulfone serves as a valuable simulant for the oxidized degradation products of sulfur mustard. Its structural similarity to the sulfone of sulfur mustard (bis(2-chloroethyl) sulfone) [1], combined with its lower vapor pressure and solid physical state (higher melting point than the chloro-analog [2]), makes it a safer and more practical model for developing and testing decontamination protocols and sensor technologies without the extreme hazards associated with the parent vesicant agents [3].

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